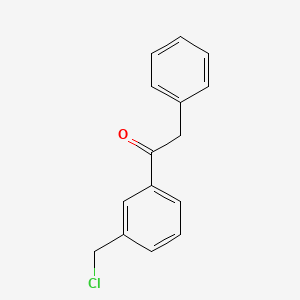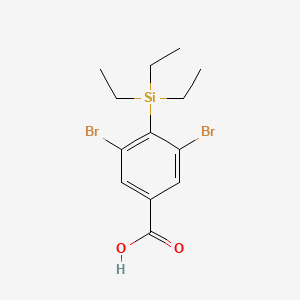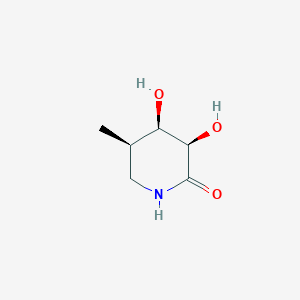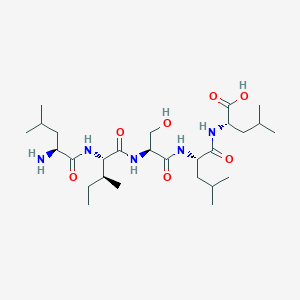
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- is a peptide composed of the amino acids L-leucine, L-isoleucine, and L-serine. These amino acids are essential for various biological processes, including protein synthesis and metabolic regulation. The compound is of interest in fields such as biochemistry, pharmacology, and materials science due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to prevent unwanted side reactions . The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds. The final step involves the removal of the protecting groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient coupling of amino acids and the removal of protecting groups. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced to form individual amino acids.
Substitution: The amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Nucleophilic reagents such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Individual amino acids.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and metabolic regulation.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to ribosomes, promoting protein synthesis by facilitating the elongation of peptide chains. It also activates the mTOR (mechanistic target of rapamycin) pathway, which plays a crucial role in cell growth and metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
L-Isoleucine: Another essential amino acid with similar functions to L-leucine.
L-Serine: A non-essential amino acid involved in various metabolic processes.
Uniqueness
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike individual amino acids, this peptide can form more complex structures and participate in a wider range of biochemical interactions.
Properties
CAS No. |
593245-84-2 |
|---|---|
Molecular Formula |
C27H51N5O7 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H51N5O7/c1-9-17(8)22(32-23(34)18(28)10-14(2)3)26(37)31-21(13-33)25(36)29-19(11-15(4)5)24(35)30-20(27(38)39)12-16(6)7/h14-22,33H,9-13,28H2,1-8H3,(H,29,36)(H,30,35)(H,31,37)(H,32,34)(H,38,39)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
VCUVYRJPYQHJFV-WLNPFYQQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


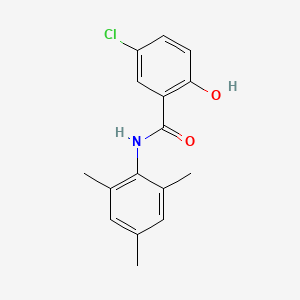
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

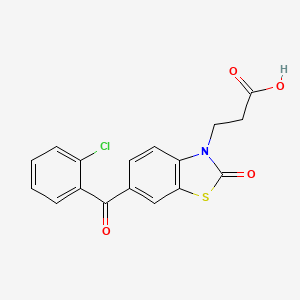
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
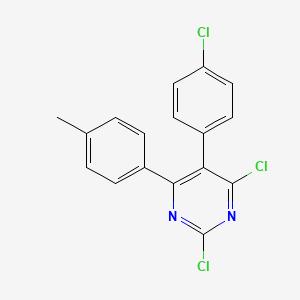
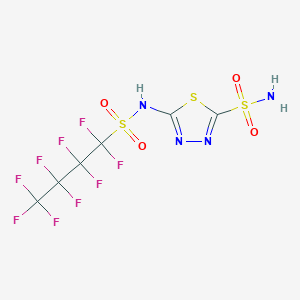
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
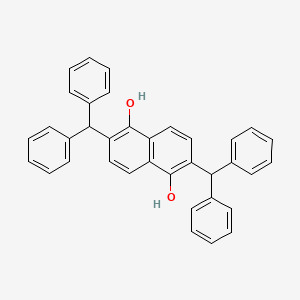
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
